molecular formula C18H23N3O B2495198 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide CAS No. 1448066-01-0

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide

Cat. No. B2495198
M. Wt: 297.402
InChI Key: SLGFVOVBPZZPTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including cyclization, methylation, and condensation reactions. Techniques such as refluxing in acetic acid, use of dihaloalkanes, aldehydes, and the application of catalysts or activation conditions are common. For instance, the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives showcases an efficient method employing aromatic diamine, Meldrum's acid, and an isocyanide under ambient conditions without catalysts, reflecting a broad spectrum of biological activities associated with such compounds (Shaabani et al., 2009).

Molecular Structure Analysis

The structure of similar compounds is often established through techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. These methods elucidate the molecular conformation, stabilization interactions such as intermolecular and intramolecular hydrogen bonds, and the formation of ring structures within the molecules (Guo-liang Shen et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes chemoselective reactions with electrophiles, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. These reactions are influenced by the compound's nucleophilic centres and can be explained by ab initio calculations (C. Hajji et al., 2002).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form are determined using methods like X-ray diffraction patterns. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis processes (H. Harada et al., 1997).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interaction with other molecules, play a significant role in the compound's application in synthesis and its potential biological activities. For example, the synthesis of N-(1-phenyl-4-carbetoxypyrazol-5-yl)-, N-(indazol-3-yl)- and N-(indazol-5-yl)-2-iodobenzamides to study the antifungal activity indicates the importance of N-substitution with an aromatic heterocyclic system (D. Raffa et al., 2002).

Scientific Research Applications

Chemoselective Synthesis

Chemoselective reactions of related compounds have been explored for the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. These reactions demonstrate the reactivity of compounds with nucleophilic centers against dihaloalkanes and aldehydes, providing insight into chemoselective synthesis methods that could potentially apply to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide (Hajji et al., 2002).

Pharmacophore Design for Anticancer Agents

Research into functionalized amino acid derivatives, similar in structure to the compound , has shown promising results in designing new anticancer agents. These studies have identified compounds with significant cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in anticancer therapy (Kumar et al., 2009).

Antimicrobial Evaluation

Derivatives of 3-phenylpropane, akin to the structure of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylpropanamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies provide valuable data on the antimicrobial potential of such compounds (Fuloria et al., 2009).

Synthetic Utilization in Continuous Flow Reactor

Research on the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of related compounds has demonstrated the potential for high productivity and safety in synthesizing such complex molecules (Gutmann et al., 2012).

Safety And Hazards

No safety or hazard information is available in the search results. Researchers should exercise caution and follow standard laboratory safety protocols when handling this compound.


Future Directions

Given its potential therapeutic properties, future research could focus on:



  • Investigating its efficacy against specific diseases or conditions.

  • Exploring its pharmacokinetics and pharmacodynamics.

  • Identifying potential drug targets influenced by this compound.


properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)12-11-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGFVOVBPZZPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-3-phenylpropanamide

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